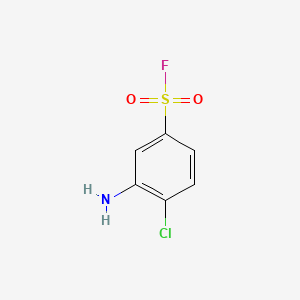

3-Amino-4-chlorobenzenesulfonyl fluoride

Description

Significance of Arylsulfonyl Fluorides in Contemporary Organic Synthesis

Arylsulfonyl fluorides have emerged as highly valuable motifs in modern organic chemistry. mdpi.com Their significance stems from a unique balance of reactivity and stability, which distinguishes them from other sulfonyl halides. nih.gov This characteristic makes them robust and reliable reagents in a multitude of chemical reactions. nih.gov

One of the most prominent applications of arylsulfonyl fluorides is in "click chemistry," specifically in the context of Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) reactions. nih.gov This area of chemistry focuses on the creation of strong, stable linkages between molecular fragments, and arylsulfonyl fluorides serve as key connectors. sigmaaldrich.com The development of novel and efficient synthetic methods to access these functional groups is of great interest to the scientific community. nih.gov Various synthetic routes have been established, utilizing starting materials such as thiols, disulfides, and aryl thianthrenium salts. nih.govrsc.org

Broad Utility of Sulfonyl Fluoride Motifs in Chemical Biology and Materials Science

The influence of the sulfonyl fluoride group extends beyond traditional organic synthesis into the realms of chemical biology and materials science. In chemical biology, sulfonyl fluorides are recognized as "privileged warheads." rsc.orgnih.gov This term reflects their ability to act as reactive probes that can covalently modify proteins with a high degree of specificity. rsc.orgnih.gov Their stability in aqueous environments, combined with sufficient reactivity towards certain amino acid residues like serine, threonine, lysine (B10760008), and tyrosine, makes them ideal for studying protein function and for the development of enzyme inhibitors. rsc.orgnih.gov

In the field of materials science, sulfonyl fluorides are integral to the development of advanced polymers and surface modifications. rsc.org Their ability to participate in polymerization reactions has led to the creation of new materials with tailored properties. pdx.edu The robust nature of the sulfur-fluorine bond contributes to the stability and durability of these materials.

Strategic Importance of the 3-Amino-4-chlorobenzenesulfonyl fluoride Scaffold as a Multi-functional Intermediate

The specific structure of this compound makes it a particularly valuable intermediate in chemical synthesis. The presence of three distinct functional groups on the aromatic ring allows for a series of sequential and selective chemical modifications.

The amino group can be readily transformed into a variety of other functionalities, serving as a handle for further molecular elaboration. The chloro substituent provides an additional site for cross-coupling reactions, enabling the introduction of diverse molecular fragments. Finally, the sulfonyl fluoride group can participate in SuFEx click chemistry or act as a reactive handle for covalent modification of biomolecules. This multi-functionality allows for the construction of complex molecular architectures from a relatively simple starting material.

The strategic placement of these groups on the benzene (B151609) ring also influences their reactivity, offering opportunities for regioselective transformations. This level of control is highly desirable in the synthesis of complex target molecules, including pharmaceuticals and functional materials.

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C6H5ClFNO2S | uni.lu |

| Monoisotopic Mass | 208.97136 Da | uni.lu |

| SMILES | C1=CC(=C(C=C1S(=O)(=O)F)N)Cl | uni.lu |

| InChIKey | HNZYBSQZUOJCDN-UHFFFAOYSA-N | uni.lu |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-amino-4-chlorobenzenesulfonyl fluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClFNO2S/c7-5-2-1-4(3-6(5)9)12(8,10)11/h1-3H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNZYBSQZUOJCDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)F)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClFNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00190273 | |

| Record name | 3-Amino-4-chlorobenzenesulphonyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00190273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

368-72-9 | |

| Record name | 3-Amino-4-chlorobenzenesulfonyl fluoride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=368-72-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-4-chlorobenzenesulphonyl fluoride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000368729 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 368-72-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119917 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Amino-4-chlorobenzenesulphonyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00190273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-amino-4-chlorobenzenesulphonyl fluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.101 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Transformation Pathways of 3 Amino 4 Chlorobenzenesulfonyl Fluoride

Reactivity of the Sulfonyl Fluoride (B91410) Moiety

The sulfonyl fluoride group is remarkably stable compared to its other sulfonyl halide counterparts, such as sulfonyl chlorides (-SO₂Cl). ccspublishing.org.cnsigmaaldrich.com It is generally resistant to hydrolysis, thermolysis, and reduction. sigmaaldrich.com This stability allows it to be carried through multi-step syntheses and tolerate a wide range of reaction conditions. ccspublishing.org.cn However, this "sleeping beauty" reactivity can be "awakened" under specific conditions, allowing the sulfur(VI) center to undergo reactions with various nucleophiles. nih.gov The reactivity is influenced by the electronic properties of the aromatic ring; in the case of 3-Amino-4-chlorobenzenesulfonyl fluoride, the amino and chloro substituents modulate the electrophilicity of the sulfur atom.

The core reactivity of the sulfonyl fluoride group involves nucleophilic substitution at the electron-deficient sulfur(VI) atom. A nucleophile attacks the sulfur, leading to the displacement of the fluoride ion, which is a good leaving group. This process forms the basis for creating a variety of important sulfur-containing compounds. ccspublishing.org.cn While sulfonyl fluorides are less reactive than sulfonyl chlorides, their reactions are often cleaner and more selective. sigmaaldrich.comnih.gov

The reaction of a sulfonyl fluoride with a primary or secondary amine is a fundamental method for the synthesis of sulfonamides, a critical functional group (sulfonamide) found in a vast number of pharmaceuticals. ucl.ac.uk The reaction proceeds via the nucleophilic attack of the amine's nitrogen atom on the sulfur center of the this compound, displacing the fluoride ion.

This transformation can be facilitated by the use of a base or by Lewis acid activation. For instance, studies have shown that calcium triflimide [Ca(NTf₂)₂] can effectively activate sulfonyl fluorides toward nucleophilic attack by amines, enabling the formation of sulfonamides in good to excellent yields, even with less reactive anilines. nih.govtheballlab.com In the absence of such an activator, the reaction between an electron-rich sulfonyl fluoride and an amine can be very slow or may not proceed at all. theballlab.com Other methods involve generating highly nucleophilic amine anions using bases like lithium bis(trimethylsilyl)amide (LiHMDS) to drive the reaction. thieme-connect.com

Table 1: Examples of Sulfonamide Formation from Sulfonyl Fluorides This table presents generalized findings on sulfonamide synthesis and does not represent specific reactions with this compound, but illustrates the common methodologies.

| Sulfonyl Fluoride | Amine Nucleophile | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Benzenesulfonyl fluoride | Aromatic and aliphatic amines | Ca(NTf₂)₂, t-amyl alcohol, 60 °C | Corresponding Sulfonamide | Good to Excellent | nih.gov |

| 4-Cyanobenzenesulfonyl fluoride | Aniline (B41778) | Ca(NTf₂)₂, t-amyl alcohol, 60 °C | N-phenyl-4-cyanosulfonamide | 85% | nih.govtheballlab.com |

| 4-Fluorobenzenesulfonyl fluoride | Various amines | LiHMDS, Toluene | Corresponding Sulfonamide | High | thieme-connect.com |

Similarly, sulfonyl fluorides react with alcohols or phenols to form sulfonic esters (or sulfonate esters). This reaction typically requires a base to deprotonate the alcohol, forming a more potent alkoxide or phenoxide nucleophile. researchgate.net Cesium carbonate (Cs₂CO₃) is a commonly used base for this transformation. researchgate.net The resulting sulfonate ester linkage is important in both organic synthesis and the design of biologically active molecules. ccspublishing.org.cn The competition between N- and O-sulfonylation can be observed with molecules containing both amine and hydroxyl groups, such as 4-aminophenol. The choice of reaction conditions can selectively favor one product over the other; for example, using Ca(NTf₂)₂ tends to favor sulfonamide formation, whereas Cs₂CO₃ favors the sulfonic ester. nih.gov

Table 2: Examples of Sulfonic Ester Formation from Sulfonyl Fluorides This table presents generalized findings on sulfonic ester synthesis and does not represent specific reactions with this compound, but illustrates the common methodologies.

| Sulfonyl Fluoride | Alcohol/Phenol Nucleophile | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Aryl Sulfonyl Fluoride | Phenols | Cs₂CO₃ | Aryl Sulfonate Ester | Up to 96% | researchgate.net |

| 4-Fluorobenzenesulfonyl fluoride | Silylated Phenol | KHF₂ (cat.), DMSO | Corresponding Sulfonate | 99% | thieme-connect.com |

Beyond classical nucleophilic substitution, the sulfonyl fluoride moiety is the cornerstone of Sulfur(VI) Fluoride Exchange (SuFEx), a new generation of click chemistry. ccspublishing.org.cnsigmaaldrich.com Click chemistry refers to a class of reactions that are modular, wide in scope, high in yield, and generate inoffensive byproducts. sigmaaldrich.com SuFEx meets these criteria, providing a powerful tool for rapidly connecting molecular modules. ccspublishing.org.cnsigmaaldrich.com The SuFEx process involves the activation of the highly stable S-F bond, typically with a catalyst, to react with a variety of nucleophiles. nih.gov This has found extensive applications in drug discovery, chemical biology, and polymer science. ccspublishing.org.cnresearchgate.net

The mechanism of SuFEx involves the reaction of a sulfur(VI) fluoride with a nucleophile, often a deprotonated species. researchgate.net The key to SuFEx is activating the otherwise inert S-F bond. nih.gov

With O-Nucleophiles: For reactions with phenols, a base is used to generate the phenoxide ion. The phenoxide then attacks the sulfur(VI) center, displacing the fluoride ion to form a stable S-O bond. researchgate.net This is a well-characterized SuFEx transformation. researchgate.net

With N-Nucleophiles: The reaction with amines can be more complex. Neutral amines in certain solvents might lead to side reactions like nucleophilic aromatic substitution (SɴAr) if the aromatic ring is sufficiently activated. thieme-connect.com However, under SuFEx conditions, deprotonated amines or silylated amines are often used. thieme-connect.com For example, using a base like LiHMDS generates a highly reactive amine anion that selectively attacks the sulfonyl group over the aromatic ring. thieme-connect.com Catalysts, such as tertiary amines, are also thought to mediate the reaction by activating the S-F bond, possibly through the formation of bifluoride ion species. nih.gov

With C-Nucleophiles: More recently, SuFEx has been expanded to form S-C bonds. For example, a C-SuFEx reaction has been developed between sulfonimidoyl fluorides (nitrogen isosteres of sulfonyl fluorides) and organotrifluoroborates. nih.gov This process is initiated by an activator like trimethylsilyl (B98337) triflate (TMSOTf), which allows the linkage of aryl and alkyl groups to the sulfur(VI) center. nih.gov

The chemoselectivity of SuFEx is a key advantage. Compared to sulfonyl chlorides, which can be prone to hydrolysis and other side reactions, sulfonyl fluorides react cleanly and exclusively at the sulfur center under SuFEx conditions. sigmaaldrich.com

The unique reactivity and stability profile of sulfonyl fluorides makes them ideal for biological applications. nih.gov SuFEx chemistry provides a robust method for bioconjugation—the covalent labeling of biomolecules like proteins and DNA. researchgate.netnih.gov

Bioconjugation: Sulfonyl fluoride probes can be used to covalently modify specific amino acid residues within proteins, including tyrosine, lysine (B10760008), serine, and histidine. ccspublishing.org.cnnih.govnih.gov This "context-dependent" reactivity allows for the selective labeling of proteins in their native environment. nih.gov For example, this compound, or derivatives thereof, can be incorporated into larger molecules designed to bind to a specific protein. Once bound, the sulfonyl fluoride group is positioned to react with a nearby nucleophilic residue, forming a permanent covalent bond. nih.gov This strategy is used to develop chemical probes for target validation, map protein-protein interactions, and create irreversible inhibitors. nih.govchemrxiv.org The biocompatibility of SuFEx reactions, which can often be performed in aqueous buffers under mild conditions, is a significant advantage. researchgate.netnih.gov

Macromolecular Synthesis: In materials science, SuFEx is used to synthesize polymers and other macromolecules. ccspublishing.org.cn The reliable and high-yielding nature of the SuFEx reaction allows for the creation of polymers with unique sulfonyl-containing linkages, which complements traditional polymers based on carbon-carbon or carbon-heteroatom backbones. ccspublishing.org.cn Polyvalent "hubs" like thionyl tetrafluoride (SOF₄) can be used to create complex, three-dimensional macromolecular structures through sequential SuFEx reactions. nih.gov The -SO₂F group can be incorporated into monomers, which are then polymerized using SuFEx click chemistry to build novel materials.

Participation in Sulfur(VI) Fluoride Exchange (SuFEx) Click Chemistry

Reactivity of the Aromatic Amino Group

The amino group in this compound is a primary aromatic amine, which is a versatile functional group capable of undergoing a wide array of chemical reactions. Its reactivity is influenced by the electronic effects of the chloro and sulfonyl fluoride substituents on the benzene (B151609) ring.

Acylation and Sulfonylation Reactions

The amino group readily undergoes acylation with acylating agents such as acyl chlorides or anhydrides to form the corresponding amides. This reaction is a common strategy to protect the amino group or to introduce new functionalities. For instance, the reaction with acetyl chloride in the presence of a base would yield N-(2-chloro-5-(fluorosulfonyl)phenyl)acetamide. Similarly, sulfonylation with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base, leads to the formation of sulfonamides. These reactions are typically carried out in a suitable solvent like dichloromethane (B109758) or pyridine.

While specific examples for this compound are not extensively documented in readily available literature, the general reactivity of aromatic amines suggests that these transformations are feasible and would follow standard procedures. wright.edudatapdf.com

Alkylation and Arylation Reactions

The nitrogen atom of the amino group can be alkylated using alkyl halides. However, the direct alkylation of primary aromatic amines can sometimes lead to mixtures of mono- and di-alkylated products. More controlled methods, such as reductive amination with aldehydes or ketones, are often preferred for selective mono-alkylation. nih.govresearchgate.net

Palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, provide a powerful method for the arylation of the amino group. This reaction would involve coupling this compound with an aryl halide in the presence of a palladium catalyst, a suitable ligand, and a base to form a diarylamine. nih.govrsc.org

Diazotization and Subsequent Transformations

The primary aromatic amino group of this compound can be converted into a diazonium salt upon treatment with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid at low temperatures. masterorganicchemistry.comwikipedia.org This diazonium salt is a versatile intermediate that can undergo a variety of subsequent transformations.

Sandmeyer Reaction: The diazonium group can be replaced by a halide (Cl, Br) or a cyano group in the presence of a copper(I) salt. wikipedia.orgnih.gov For example, treating the diazonium salt of this compound with copper(I) chloride would yield 1,2-dichloro-4-(fluorosulfonyl)benzene.

Schiemann Reaction: The diazonium group can be replaced by fluorine by treating the diazonium salt with fluoroboric acid (HBF₄) or other fluoride sources, followed by thermal or photochemical decomposition. masterorganicchemistry.com This would convert this compound into 1-chloro-2-fluoro-4-(fluorosulfonyl)benzene.

The following table summarizes the potential products from the diazotization of this compound followed by Sandmeyer or Schiemann reactions.

| Reagent | Reaction Name | Product |

| CuCl | Sandmeyer | 1,2-dichloro-4-(fluorosulfonyl)benzene |

| CuBr | Sandmeyer | 1-bromo-2-chloro-4-(fluorosulfonyl)benzene |

| CuCN | Sandmeyer | 2-chloro-4-(fluorosulfonyl)benzonitrile |

| HBF₄, heat | Schiemann | 1-chloro-2-fluoro-4-(fluorosulfonyl)benzene |

Condensation Reactions

The amino group can participate in condensation reactions with carbonyl compounds. For example, it can react with aldehydes or ketones to form Schiff bases (imines). These imines can be stable compounds or can serve as intermediates for further reactions, such as reduction to secondary amines. While specific examples with this compound are not readily found, this reactivity is a general characteristic of primary amines.

Reactivity of the Chloro Substituent on the Aromatic Ring

The chloro substituent on the aromatic ring of this compound is an aryl chloride, which can participate in various transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira)

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl chloride with an organoboron compound, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. This reaction is widely used to form biaryl compounds. For this compound, a Suzuki-Miyaura coupling with an arylboronic acid would result in the substitution of the chlorine atom with an aryl group. researchgate.netnih.govresearchgate.neted.ac.uk

Heck Reaction: The Heck reaction is a palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene. The reaction of this compound with an alkene would lead to the formation of a styrenic derivative.

Sonogashira Coupling: This reaction couples an aryl halide with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. This method is used to synthesize aryl alkynes. The Sonogashira coupling of this compound with a terminal alkyne would yield an alkynyl-substituted benzenesulfonyl fluoride. wikipedia.orgorganic-chemistry.orglibretexts.orgresearchgate.net

The following table provides a hypothetical overview of the products from these cross-coupling reactions with this compound.

| Reaction Name | Coupling Partner | Catalyst System | Product |

| Suzuki-Miyaura | Arylboronic acid | Pd catalyst, base | 3-Amino-4-arylbenzenesulfonyl fluoride |

| Heck | Alkene | Pd catalyst, base | 3-Amino-4-alkenylbenzenesulfonyl fluoride |

| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, base | 3-Amino-4-alkynylbenzenesulfonyl fluoride |

Nucleophilic Aromatic Substitution (SₙAr) Reactions

Nucleophilic Aromatic Substitution (SₙAr) is a key reaction pathway for this compound, primarily involving the displacement of the chloride ion by a nucleophile. The benzene ring is activated towards nucleophilic attack by the strong electron-withdrawing nature of the sulfonyl fluoride group. For an SₙAr reaction to proceed, the aromatic ring must be electron-deficient, and there must be a good leaving group. In this molecule, the chloro group serves as the leaving group.

The presence of the amino group at the 3-position and the sulfonyl fluoride group at the 1-position influences the regioselectivity of the SₙAr reaction. The sulfonyl fluoride group, being a powerful electron-withdrawing group, strongly activates the positions ortho and para to it for nucleophilic attack. The chlorine atom is situated at the 4-position, which is para to the sulfonyl fluoride group, making it susceptible to substitution.

While specific experimental data on the SₙAr reactions of this compound is not extensively documented in publicly available literature, the general principles of SₙAr allow for the prediction of its reactivity with various nucleophiles. For instance, strong nucleophiles such as amines, alkoxides, and thiolates are expected to displace the chloride.

Table 1: Predicted Nucleophilic Aromatic Substitution Reactions of this compound

| Nucleophile | Predicted Product | Reaction Conditions (Hypothetical) |

| Hydrazine | 3-Amino-4-hydrazinylbenzenesulfonyl fluoride | Excess hydrazine, polar solvent (e.g., ethanol, water), elevated temperature. |

| Ammonia | 3,4-Diaminobenzenesulfonyl fluoride | Aqueous or alcoholic ammonia, high pressure, elevated temperature. |

| Methoxide (B1231860) | 3-Amino-4-methoxybenzenesulfonyl fluoride | Sodium methoxide in methanol, reflux. |

| Thiophenol | 3-Amino-4-(phenylthio)benzenesulfonyl fluoride | Thiophenol and a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF). |

Note: The reaction conditions provided in this table are hypothetical and based on general procedures for similar SₙAr reactions. Specific conditions for this compound would require experimental optimization.

Interplay of Functional Group Reactivity and Chemo-/Regioselectivity

The chemical behavior of this compound is a nuanced interplay of the reactivity of its three functional groups. The outcome of a reaction, in terms of which functional group reacts (chemoselectivity) and at which position the reaction occurs (regioselectivity), is highly dependent on the nature of the reagent and the reaction conditions.

Reactivity of the Amino Group: The amino group is a nucleophilic center and can undergo reactions typical of primary aromatic amines, such as diazotization, acylation, and alkylation. Under acidic conditions, the amino group will be protonated to form an ammonium (B1175870) salt, which deactivates the ring towards electrophilic substitution and can influence the reactivity of the other functional groups.

Reactivity of the Chloro Group: As discussed, the chloro group is the primary site for Nucleophilic Aromatic Substitution (SₙAr) due to the activating effect of the para-sulfonyl fluoride group.

Reactivity of the Sulfonyl Fluoride Group: The sulfonyl fluoride group is a powerful electrophilic center. The sulfur atom is susceptible to attack by strong nucleophiles, which can lead to the displacement of the fluoride ion. This reaction, often referred to as "Sulfonyl-Fluoride Exchange" (SuFEx) chemistry, is a robust method for forming sulfonate esters, sulfonamides, and other derivatives. uni.lu The reactivity of the sulfonyl fluoride is generally lower than that of a sulfonyl chloride, offering a degree of stability and selective reactivity. sigmaaldrich.com

Chemoselectivity:

The chemoselectivity of reactions with this compound is a critical consideration.

With Nucleophiles: When reacting with a nucleophile, a competition exists between attack at the carbon bearing the chlorine (SₙAr) and attack at the sulfur atom of the sulfonyl fluoride group (SuFEx).

Hard vs. Soft Nucleophiles: Hard nucleophiles (e.g., alkoxides, primary amines) may favor attack at the harder electrophilic center, the sulfur atom of the sulfonyl fluoride. Softer nucleophiles (e.g., thiolates) might preferentially attack the softer carbon center of the C-Cl bond.

Reaction Conditions: The reaction conditions can be tuned to favor one reaction over the other. For instance, SₙAr reactions are often promoted by heat and polar aprotic solvents, while SuFEx reactions can be catalyzed by bases or specific activators.

With Electrophiles: The primary site of electrophilic attack would be the amino group. Electrophilic aromatic substitution on the ring is generally disfavored due to the presence of the strongly deactivating sulfonyl fluoride and chloro groups. If forced, substitution would likely occur at the position ortho to the activating amino group.

Regioselectivity:

The regioselectivity of nucleophilic attack is primarily dictated by the electronic effects of the substituents.

Nucleophilic Aromatic Substitution: As established, the chlorine at the 4-position is the most likely site for SₙAr due to the strong activation by the para-sulfonyl fluoride group. The amino group, being an electron-donating group, slightly deactivates the ortho and para positions relative to itself, but the overwhelming electronic pull of the sulfonyl fluoride dominates the regioselectivity of SₙAr.

Advanced Applications and Functionalization Strategies for 3 Amino 4 Chlorobenzenesulfonyl Fluoride in Academic Research

Development as a Component in Activity-Based Probes

Activity-based probes (ABPs) are powerful tools in chemical biology for profiling the activity of enzymes and other proteins within complex biological systems. The sulfonyl fluoride (B91410) moiety is a privileged electrophile for the design of such probes due to its specific reactivity profile. ccspublishing.org.cnnih.gov

Selective Covalent Modification of Biomolecules (e.g., Proteins, Nucleic Acids)

The sulfonyl fluoride group serves as a reactive "warhead" in ABPs, capable of forming stable, covalent bonds with nucleophilic residues on biomolecules. ccspublishing.org.cn This covalent modification allows for the specific and irreversible labeling of target proteins, enabling their identification and functional characterization. While sulfonyl chlorides are often highly reactive and can be unstable, sulfonyl fluorides exhibit greater stability, making them more suitable for controlled biological experiments. nih.gov The sulfonyl fluoride motif is a key connector for assembling small molecules linked to proteins or nucleic acids. This approach, often associated with "click chemistry" principles, provides a complementary strategy to traditional amide or phosphate (B84403) linkers. nih.govmdpi.com Fatty acyl sulfonyl fluorides, for example, have been successfully used as ABPs to profile fatty acid-associated proteins in living cells, demonstrating the utility of the sulfonyl fluoride group in creating probes for specific protein classes. sigmaaldrich.com

Chemoselective Reactions with Specific Amino Acid Residues (e.g., Tyrosine)

A significant advantage of sulfonyl fluoride-based probes is their ability to react chemoselectively with specific amino acid residues. While they are well-known inhibitors of serine proteases, reacting with the active-site serine, their reactivity extends to other nucleophilic residues. nih.gov Notably, sulfonyl fluorides and related fluorosulfates can selectively target tyrosine residues under biocompatible conditions. nist.gov This tyrosine-click reaction, a form of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, allows for the modification of peptides and proteins specifically at tyrosine sites, even in the presence of other nucleophilic amino acids. nist.gov Research has shown that the sulfonyl fluoride warhead can covalently modify catalytically or functionally essential serine or tyrosine residues in its target proteins. sigmaaldrich.com This specific reactivity enables the design of highly selective probes and inhibitors.

The table below summarizes the reactivity of the sulfonyl fluoride warhead with various amino acid residues, a key principle in its application for designing probes like those derived from 3-Amino-4-chlorobenzenesulfonyl fluoride.

| Amino Acid Residue | Reactivity with Sulfonyl Fluoride | Application Context |

| Serine | Covalent modification of the hydroxyl group. | Inhibition of serine proteases and hydrolases. nih.govsigmaaldrich.com |

| Tyrosine | Covalent modification via SuFEx/click reaction. | Selective protein labeling and bioconjugation. sigmaaldrich.comnist.gov |

| Lysine (B10760008) | Covalent modification under specific conditions. | Targeting pKa-perturbed lysine residues. nih.gov |

| Histidine | Potential for covalent modification. | Broadening the scope of protein targets. |

| Cysteine | Potential for covalent modification. | Expanding the range of targeted nucleophiles. |

Utilization as a Chemical Scaffold in the Design and Synthesis of Complex Molecules

The trifunctional nature of this compound—possessing an amino group, a chloro substituent, and a sulfonyl fluoride—makes it a valuable building block, or scaffold, for synthesizing more complex molecules.

Modular Construction of Novel Heterocycles and Derivatives

Fluorinated heterocycles are of significant interest in medicinal and agrochemical research. nih.gov While direct examples detailing the use of this compound for heterocycle synthesis are specific to patented literature, the functional groups present allow for well-established synthetic transformations. The amino group can be readily diazotized and converted to a variety of other functional groups or used as a nucleophile in cyclization reactions. The chloro and sulfonyl fluoride groups are subject to nucleophilic substitution, providing additional handles for building heterocyclic rings. The synthesis of various fluorinated and fluoroalkylated heterocycles often relies on cycloaddition reactions where the electronic properties of the starting materials are key. rsc.org The substituents on the this compound ring would modulate its reactivity in such synthetic schemes, allowing for the construction of novel sulfonated heterocyclic systems.

Late-Stage Functionalization in Analog Synthesis

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry to rapidly generate analogs of a lead compound without re-synthesizing the molecule from scratch. ccspublishing.org.cn The presence of both a chloro and a fluoro group (within the sulfonyl fluoride moiety) on the this compound scaffold is particularly relevant. Methods for the activation of strong aryl-chloride and aryl-fluoride bonds are emerging, providing new avenues for synthesis. nih.gov A compound like this compound can be introduced into a larger molecule, and its chloro- and sulfonyl fluoride groups can then be targeted for subsequent modifications. This allows for the creation of a library of analogs where the core structure is maintained, but the peripheral functionality is varied, which is crucial for optimizing biological activity and physicochemical properties.

Contribution to Polymer and Materials Science

The application of sulfonyl fluorides has expanded into the realm of polymer and materials science. The sulfonyl fluoride group's reactivity makes it suitable for polymerization processes and for modifying material surfaces. nih.gov

Sulfonyl fluorides are used to synthesize polymers that contain unique sulfonyl (-SO2-) linkages, offering an alternative to traditional carbon-based polymer backbones. ccspublishing.org.cn Furthermore, the -SO2F group can be incorporated into monomers as a reactive handle. These monomers can be polymerized, and the sulfonyl fluoride groups along the polymer chain can then be modified in a post-polymerization step. ccspublishing.org.cn This approach allows for the production of functional polymers with tailored properties. While specific research focusing exclusively on this compound in polymer applications is not widely published in academic journals, its fundamental structure is analogous to monomers used in these processes. The amino and chloro groups offer additional sites for cross-linking or further functionalization, suggesting its potential as a specialty monomer for creating advanced materials with unique chemical and physical properties.

Formation of Sulfonyl-Linked Polymeric Structures

The bifunctionality of this compound allows it to act as a monomer in polycondensation reactions. The amino group can react with an electrophilic center, while the sulfonyl fluoride group provides a site for reaction with a nucleophile, leading to the formation of polymers with sulfonyl linkages, such as polysulfonamides.

Polysulfonamides are a class of polymers known for their thermal stability and mechanical strength. The synthesis of these polymers can be achieved through the reaction of a molecule containing two sulfonyl halide groups with a diamine, or, as in the case of this compound, through self-condensation or reaction with other suitable comonomers.

Table 1: Potential Polycondensation Reactions Involving this compound

| Reaction Type | Comonomer | Resulting Polymer Structure | Potential Properties |

| Self-condensation | None | Head-to-tail polysulfonamide | High thermal stability, rigidity |

| Copolymerization | Aromatic diamine | Alternating copolysulfonamide | Modified solubility and mechanical properties |

| Copolymerization | Diol/Bisphenol | Polysulfonate | Enhanced thermal and chemical resistance |

While direct polymerization of this compound is not extensively documented in publicly available research, the principles of polysulfonamide synthesis suggest its potential as a valuable monomer. For instance, the reaction of the amino group of one monomer with the sulfonyl fluoride group of another would lead to the formation of a sulfonamide linkage, a key bond in many biologically active compounds and robust materials. The conditions for such polymerizations, typically involving high temperatures and the use of an acid scavenger, are well-established in polymer chemistry.

A related monomer, 4-Vinylbenzenesulfonyl fluoride (VBSF), has been successfully used in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization to produce well-defined polymers. chemrxiv.org The resulting poly(VBSF) can then undergo post-polymerization modification via Sulfur(VI) Fluoride Exchange (SuFEx) reactions with various amines to create a library of functional polymers. chemrxiv.org This approach highlights the utility of the sulfonyl fluoride group in polymer chemistry and suggests a potential pathway for the utilization of this compound in creating novel polymeric materials.

Role as a Precursor for Specialized Reagents and Ligands

The reactivity of the amino and sulfonyl fluoride groups makes this compound an excellent starting material for the synthesis of a variety of specialized reagents and ligands with applications in catalysis, materials science, and medicinal chemistry.

The amino group can be readily acylated, alkylated, or diazotized, allowing for the introduction of a wide range of functional groups. The sulfonyl fluoride group, being a stable yet reactive precursor to sulfonamides, can react with primary and secondary amines to form stable sulfonamide bonds. This dual reactivity allows for the construction of complex molecules with tailored properties.

Synthesis of Bioactive Sulfonamides:

Sulfonamides are a critical class of compounds in medicinal chemistry, exhibiting a broad spectrum of biological activities. nih.gov The synthesis of novel sulfonamides often involves the reaction of a sulfonyl halide with an amine. This compound can serve as a scaffold for the creation of new sulfonamide-based therapeutic agents. The amino group can be modified to introduce pharmacophoric elements, and the sulfonyl fluoride can be reacted with various amino-containing molecules, including amino acids, to generate libraries of potential drug candidates. nih.gov

Table 2: Examples of Potential Ligand Synthesis from this compound

| Reagent | Reaction Site | Resulting Functional Group | Potential Application of Ligand |

| Acyl chloride | Amino group | Amide | Metal coordination, catalysis |

| Isocyanate | Amino group | Urea | Anion recognition, self-assembly |

| Primary/Secondary Amine | Sulfonyl fluoride group | Sulfonamide | Catalysis, biological targeting |

| Amino acid | Sulfonyl fluoride group | N-sulfonylated amino acid | Chiral catalysis, bioactive probes |

Synthesis of Heterocyclic Ligands:

The amino group of this compound can be a key functional handle for the construction of heterocyclic systems. For example, condensation reactions with dicarbonyl compounds or their equivalents can lead to the formation of various nitrogen-containing heterocycles. These heterocyclic structures can then be further functionalized via the sulfonyl fluoride group to create novel ligands for catalysis or materials applications.

While specific examples utilizing this compound as a precursor for such specialized reagents and ligands are not widespread in the literature, the fundamental reactivity of its functional groups provides a clear blueprint for its potential in these areas. The principles of sulfonamide synthesis and amine functionalization are well-established, and their application to this particular building block opens up avenues for the creation of a diverse array of new chemical entities.

Spectroscopic and Advanced Analytical Methodologies for Characterization of 3 Amino 4 Chlorobenzenesulfonyl Fluoride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, offering precise insights into the chemical environment of specific nuclei such as proton (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F).

Proton NMR (¹H NMR) spectroscopy provides critical information about the number, environment, and connectivity of hydrogen atoms in a molecule. For 3-Amino-4-chlorobenzenesulfonyl fluoride (B91410), the ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons and the amino group protons.

The aromatic region would typically display a complex splitting pattern due to the three adjacent protons on the benzene (B151609) ring. Based on the substitution pattern (amino at C3, chloro at C4, and sulfonyl fluoride at C1), the proton at C2 would likely appear as a doublet, the proton at C6 as a doublet of doublets, and the proton at C5 as a doublet. The exact chemical shifts (δ) are influenced by the electronic effects of the substituents. The electron-donating amino group (-NH₂) tends to shift ortho and para protons upfield (to lower ppm values), while the electron-withdrawing sulfonyl fluoride (-SO₂F) and chloro (-Cl) groups shift them downfield (to higher ppm values).

The protons of the amino group (-NH₂) typically appear as a broad singlet, the chemical shift of which can vary depending on the solvent, concentration, and temperature due to hydrogen bonding. In some cases, this signal may be exchanged with deuterium (B1214612) when a deuterated solvent like D₂O is used, leading to its disappearance from the spectrum.

In derivatives where the amino group is modified, such as in N-acylated or N-alkylated analogs, the complexity of the spectrum changes, providing further structural confirmation. For instance, N-alkylation would introduce new signals in the aliphatic region of the spectrum, with splitting patterns indicative of neighboring protons.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for 3-Amino-4-chlorobenzenesulfonyl fluoride

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Aromatic H-2 | 7.6 - 7.8 | d (doublet) |

| Aromatic H-5 | 7.3 - 7.5 | d (doublet) |

| Aromatic H-6 | 7.1 - 7.3 | dd (doublet of doublets) |

| Amino (-NH₂) | 4.0 - 5.5 | br s (broad singlet) |

| Note: These are estimated values. Actual chemical shifts can vary based on solvent and experimental conditions. |

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the carbon skeleton of a molecule. A proton-decoupled ¹³C NMR spectrum of this compound would be expected to show six distinct signals, corresponding to the six carbon atoms of the benzene ring, as they are all in unique chemical environments.

The chemical shifts of the carbon atoms are highly sensitive to the attached functional groups.

C1 (attached to -SO₂F): This carbon would be significantly deshielded and appear at a downfield chemical shift.

C4 (attached to -Cl): The carbon bearing the chlorine atom also experiences deshielding.

C3 (attached to -NH₂): The amino group has a weaker deshielding effect compared to the halogen and sulfonyl fluoride groups.

C2, C5, C6: These carbons, bonded to hydrogen, would appear at more upfield positions.

A key feature in the ¹³C NMR spectra of fluorinated compounds is the presence of carbon-fluorine (C-F) coupling. The signal for the carbon atom directly bonded to the sulfonyl fluoride group (C1) will be split into a doublet due to coupling with the ¹⁹F nucleus. Similarly, other carbons in the ring (C2, C6) may show smaller, long-range C-F coupling, providing valuable information for signal assignment. magritek.com The complexity of these spectra can sometimes be simplified using simultaneous proton and fluorine decoupling techniques. magritek.com

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| C1-SO₂F | 135 - 150 | Expected to be a doublet due to ¹J(C-F) coupling |

| C2-H | 115 - 125 | May show smaller ²J(C-F) coupling |

| C3-NH₂ | 140 - 155 | |

| C4-Cl | 120 - 135 | |

| C5-H | 125 - 135 | |

| C6-H | 110 - 120 | May show smaller ³J(C-F) coupling |

| Note: These are estimated values and can be influenced by solvent and other factors. |

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive and specific technique for characterizing fluorine-containing compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. alfa-chemistry.combiophysics.org It provides a wide chemical shift range, which minimizes signal overlap and makes it an excellent tool for identifying the sulfonyl fluoride moiety. alfa-chemistry.com

For aryl sulfonyl fluorides, the ¹⁹F chemical shift typically appears in a characteristic downfield region. The chemical shift for the fluorine atom in this compound is expected to fall within the range observed for substituted benzenesulfonyl fluorides. ucsb.edu For example, the chemical shift for unsubstituted benzenesulfonyl fluoride is approximately +65.5 ppm (relative to CFCl₃). ucsb.edu The electronic nature of the other substituents on the aromatic ring (the amino and chloro groups) will slightly modify this value, providing a unique spectral signature for the compound.

In ¹⁹F NMR spectra that are not proton-decoupled, the fluorine signal may be split into a triplet of triplets or a more complex multiplet due to coupling with the ortho-protons (H-2 and H-6) on the benzene ring. This coupling information further confirms the position of the sulfonyl fluoride group on the aromatic ring. The technique is also invaluable for monitoring reactions involving the sulfonyl fluoride group and for characterizing various derivatives. nih.gov

Table 3: Typical ¹⁹F NMR Chemical Shift Ranges for Aryl Sulfonyl Fluorides

| Functional Group | Chemical Shift Range (δ, ppm) vs. CFCl₃ |

| Aryl-SO₂F | +40 to +80 |

| C₆H₅SO₂F | ~ +65.5 |

| Source: General reference data for organofluorine compounds. ucsb.edu |

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental formula of a compound and can provide structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to four or five decimal places. This precision allows for the unambiguous determination of the elemental formula of a compound, distinguishing it from other molecules with the same nominal mass.

For this compound (C₆H₅ClFNO₂S), the theoretical monoisotopic mass is 208.97136 Da. uni.lu HRMS analysis would aim to detect the molecular ion [M]⁺ or a protonated adduct [M+H]⁺ with a measured m/z value that matches this theoretical value very closely (typically within 5 ppm error). The presence of chlorine is readily identified by its characteristic isotopic pattern, with the ³⁷Cl isotope giving a peak at M+2 that is approximately one-third the intensity of the main ³⁵Cl peak. This isotopic signature is a crucial confirmation of the compound's identity. HRMS is also essential for characterizing the products of synthetic modifications, confirming that the desired transformation has occurred. nih.gov

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar and thermally labile molecules without causing significant fragmentation. fishersci.com It typically generates protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode.

For this compound, ESI-MS in positive ion mode would be expected to prominently feature the protonated molecular ion at an m/z corresponding to [C₆H₅ClFNO₂S + H]⁺. The basic amino group provides a ready site for protonation. Other adducts, such as with sodium [M+Na]⁺ or potassium [M+K]⁺, may also be observed depending on the purity of the sample and solvents used. uni.lu This technique is often coupled with liquid chromatography (LC-MS) to analyze complex mixtures, allowing for the separation and identification of the parent compound and its derivatives or impurities. sielc.com

Table 4: Predicted ESI-MS Adducts for this compound (C₆H₅ClFNO₂S)

| Adduct Ion | Formula | Theoretical m/z (for ³⁵Cl) |

| [M+H]⁺ | [C₆H₆ClFNO₂S]⁺ | 209.97864 |

| [M+Na]⁺ | [C₆H₅ClFNO₂SNa]⁺ | 231.96058 |

| [M+K]⁺ | [C₆H₅ClFNO₂SK]⁺ | 247.93452 |

| [M-H]⁻ | [C₆H₄ClFNO₂S]⁻ | 207.96408 |

| Source: Predicted values based on molecular formula. uni.lu |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. By measuring the absorption of infrared radiation at various frequencies, a unique spectral fingerprint of the compound is obtained. For this compound, the IR spectrum provides valuable information about its key structural features.

The primary functional groups in this compound are the amino group (-NH2), the sulfonyl fluoride group (-SO2F), the carbon-chlorine bond (C-Cl), and the substituted benzene ring. Each of these groups exhibits characteristic absorption bands in the IR spectrum.

Aryl sulfonyl fluorides are known to be more resistant to hydrolysis and thermolysis compared to their sulfonyl chloride counterparts due to the strength of the S-F bond. nih.gov The sulfonyl fluoride group itself can be used as a connector in click chemistry to assemble molecules linked by sulfate (B86663) groups. sigmaaldrich.com

Expected IR Absorption Bands for this compound:

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |

| Amino (-NH₂) | 3400 - 3250 | N-H stretching (asymmetric and symmetric) |

| Amino (-NH₂) | 1650 - 1580 | N-H bending (scissoring) |

| Aromatic Ring | 1600 - 1450 | C=C stretching |

| Sulfonyl Fluoride (-SO₂F) | 1410 - 1380 | S=O asymmetric stretching |

| Sulfonyl Fluoride (-SO₂F) | 1215 - 1175 | S=O symmetric stretching |

| Carbon-Fluorine (C-F) | 880 - 820 | S-F stretching |

| Carbon-Chlorine (C-Cl) | 800 - 600 | C-Cl stretching |

This table is predictive and based on characteristic infrared absorption frequencies for similar functional groups.

Research on related compounds, such as perfluorinated copolymers containing sulfonyl fluoride groups, has utilized FTIR spectroscopy to quantify the conversion of these groups during hydrolysis. fluorine1.ru Similarly, studies on sulfones and related compounds provide a basis for interpreting the IR spectra of sulfonyl-containing molecules. acs.org

Chromatographic Separation and Purity Assessment Techniques

Chromatographic techniques are essential for separating this compound from impurities and for determining its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and commonly employed methods for these purposes.

HPLC is a versatile technique for the separation, identification, and quantification of compounds in a mixture. For this compound, reversed-phase HPLC (RP-HPLC) is a suitable method.

In a typical RP-HPLC setup, a nonpolar stationary phase (like C18 or C8) is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. A study on the separation of this compound on a Newcrom R1 HPLC column demonstrated a successful analysis using a mobile phase of acetonitrile (B52724), water, and phosphoric acid. For applications requiring mass spectrometry compatibility, formic acid can be substituted for phosphoric acid. sielc.com

The development of HPLC methods for related compounds, such as chlorobenzenes and benzenesulfonyl chlorides in industrial wastewater, has also been reported, often utilizing octadecylsilica gel stationary phases with aqueous-methanolic mobile phases. researchgate.net Furthermore, HPLC methods have been developed for the determination of amino acids after pre-column derivatization, which can enhance detection sensitivity. researchgate.net

Illustrative HPLC Method Parameters for this compound:

| Parameter | Condition |

| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile and water with a buffer (e.g., phosphate (B84403) or formate) |

| Detection | UV at a specific wavelength (e.g., 254 nm) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

These parameters are illustrative and may require optimization for specific applications.

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it an excellent tool for the identification and quantification of volatile and semi-volatile compounds. For the analysis of this compound, derivatization may be necessary to increase its volatility and thermal stability.

The mass spectrometer provides information about the mass-to-charge ratio of the ionized compound and its fragments, which allows for definitive identification. Studies on the GC-MS analysis of chlorinated anilines in groundwater have shown that this technique, particularly when coupled with tandem mass spectrometry (GC-MS/MS), offers high sensitivity and precision. d-nb.info

The fragmentation pattern of this compound in the mass spectrometer would be expected to show characteristic ions corresponding to the loss of functional groups such as the sulfonyl fluoride and chloro groups. Analysis of related aniline (B41778) compounds by liquid chromatography-high-resolution mass spectrometry has revealed various large-molecule disinfection byproducts, including chloroanilines and (chloro)hydroxyanilines. nih.govacs.org

Predicted Mass Spectrometric Data for this compound:

| Adduct | m/z (Predicted) |

| [M+H]⁺ | 209.97864 |

| [M+Na]⁺ | 231.96058 |

| [M-H]⁻ | 207.96408 |

Predicted collision cross-section values (Ų) per adduct can be calculated using specialized software. uni.lu

The analysis of amino acids by GC-MS often involves derivatization, for instance with tert-butyldimethylsilyl (TBDMS), to improve their chromatographic behavior. nih.gov A similar approach could be adapted for this compound if required.

Future Perspectives and Emerging Research Avenues for 3 Amino 4 Chlorobenzenesulfonyl Fluoride

Development of More Sustainable and Green Synthetic Routes

The synthesis of sulfonyl fluorides, including 3-Amino-4-chlorobenzenesulfonyl fluoride (B91410), has traditionally relied on methods that can involve harsh reagents or conditions. eurekalert.org The future in this area is geared towards the development of more environmentally benign, efficient, and safer synthetic protocols.

Key areas of research include:

Avoiding Hazardous Reagents: A significant push is being made to replace hazardous reagents like chlorine gas (Cl₂) and highly toxic sulfuryl fluoride (SO₂F₂) gas. eurekalert.orgrhhz.net For instance, one-pot processes using aqueous sodium hypochlorite (B82951) can generate the intermediate sulfonyl chloride in situ, which is then converted to the sulfonyl fluoride, thereby avoiding the direct use of chlorine gas. rhhz.net

One-Pot Syntheses: Cascade processes that convert abundant and inexpensive starting materials like sulfonic acids or their salts directly to sulfonyl fluorides are being developed. rsc.orgrsc.org These methods are advantageous as they reduce the number of purification steps and minimize waste.

Water-Based and Catalyst-Free Reactions: Performing reactions in water is a cornerstone of green chemistry. Methods for synthesizing sulfonyl fluorides from sulfonyl hydrazides in water without the need for a catalyst have been developed, offering a simple and effective fluorination pathway. mdpi.com Similarly, direct chloride-fluoride exchange in a biphasic water/acetone mixture using potassium fluoride (KF) provides a mild and high-yielding route to a broad range of sulfonyl fluorides. organic-chemistry.org

Mechanochemistry: A novel approach involves solid-state aromatic nucleophilic fluorination using mechanochemical ball milling. rsc.org This protocol avoids the need for high-boiling, toxic solvents and can be performed under ambient conditions, making it a rapid, cost-effective, and environmentally friendly alternative. rsc.org

Novel Reagent Systems: Recently, a green synthetic process was developed using a specific N-chloro-succinimide-based reagent (SHC5®) and potassium fluoride (KF) to convert thiols or disulfides into sulfonyl fluorides. eurekalert.org This method is notable for producing only non-toxic sodium and potassium salts as by-products, aligning with the principles of sustainable chemistry. eurekalert.org

| Approach | Traditional Method | Emerging Green Alternative | Key Advantage of Green Route |

|---|---|---|---|

| Starting Material Conversion | Sulfonyl chlorides | Sulfonic acids/salts, thiols, disulfides eurekalert.orgrsc.org | Use of more abundant, less hazardous starting materials. |

| Fluorinating Agent | Harsh fluorinating agents (e.g., KHF₂) eurekalert.org | Potassium fluoride (KF) in water or solid-state eurekalert.orgorganic-chemistry.orgrsc.org | Safer, less toxic, and easier to handle. |

| Solvent | High-boiling polar aprotic solvents rsc.org | Water, or solvent-free (mechanochemistry) mdpi.comrsc.org | Reduced environmental impact and easier purification. |

| Process | Multi-step with isolated intermediates | One-pot/cascade reactions rsc.org | Increased efficiency, reduced waste. |

Exploration of Novel Reactivity Modes and Catalytic Transformations

The sulfonyl fluoride group (-SO₂F) is renowned for its unique reactivity, most notably in the context of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. rhhz.net This reaction involves the exchange of the fluoride ion with a nucleophile, forming a stable covalent bond. Future research is focused on expanding the repertoire of reactions involving the -SO₂F group of compounds like 3-Amino-4-chlorobenzenesulfonyl fluoride.

Emerging research avenues include:

Biocompatible SuFEx Reactions: A major frontier is the development of SuFEx reactions that can proceed under mild, aqueous conditions (neutral pH, room or body temperature), making them suitable for biological applications. nih.gov For example, thionyl tetrafluoride (SOF₄)-derived hubs have been used for bioconjugation to proteins and DNA in aqueous buffers. nih.gov This opens the door for using this compound in complex biological systems.

Catalytic Activation: While SuFEx is often considered a "click" reaction that may not require a catalyst, research into catalytic transformations can fine-tune reactivity and selectivity. Photoredox catalysis, for example, has been used to enable the synthesis of sulfonyl fluorides under mild conditions. organic-chemistry.org Exploring similar catalytic systems could unlock novel transformations of the sulfonyl fluoride group itself.

Multi-component Reactions: The development of multi-component reactions involving sulfonyl fluorides is another area of interest. A reported method for synthesizing specific aryl sulfonyl fluorides involves a multi-component reaction with in-situ generated arynes, secondary amines, and sulfuryl fluoride. mdpi.com Adapting such strategies could allow for the rapid construction of complex molecules from this compound in a single step.

Asymmetric Transformations: For applications in drug discovery, controlling stereochemistry is paramount. Future work will likely involve developing catalytic systems that can engage the sulfonyl fluoride group or other parts of the molecule in asymmetric transformations, leading to chiral products with defined biological activity.

Expanding the Scope of Targeted Covalent Inhibition and Bioconjugation Applications

Sulfonyl fluorides have emerged as highly valuable "warheads" for targeted covalent inhibitors (TCIs) in drug discovery. researchgate.netwuxiapptec.com Unlike more common warheads that primarily target cysteine residues, the sulfonyl fluoride group can react with a broader range of nucleophilic amino acid side chains, including lysine (B10760008), tyrosine, serine, histidine, and threonine. researchgate.netenamine.net This significantly expands the portion of the proteome that can be targeted.

Future directions for this compound in this domain include:

Targeting Non-Cysteine Residues: The ability to target amino acids like lysine and tyrosine, which are often found in protein binding pockets where cysteine is absent, is a major advantage. researchgate.netnih.gov The this compound scaffold can be elaborated into specific inhibitors that covalently bind to these alternative residues, enabling the development of drugs for previously "undruggable" targets. researchgate.net

Fine-Tuning Reactivity: The reactivity of the sulfonyl fluoride warhead can be modulated by the substituents on the aromatic ring. enamine.net The amino and chloro groups on this compound influence its electronic properties and thus its reactivity. Future research will focus on creating libraries of derivatives to precisely tune this reactivity, ensuring that the inhibitor is stable enough to reach its target but reactive enough to form a covalent bond selectively, minimizing off-target effects. enamine.net

Bioconjugation and Probe Development: Beyond inhibition, the robust covalent linkage formed by sulfonyl fluorides is ideal for bioconjugation. nih.gov this compound can be incorporated into chemical probes to label proteins for identification, to study their function, or for diagnostic purposes. Its amino group provides a convenient handle for attaching other functionalities like fluorophores or affinity tags.

Development of bioTCIs: There is a growing interest in creating "biomolecular targeted covalent inhibitors" (bioTCIs), where the sulfonyl fluoride warhead is attached to a larger biomolecule, such as a peptide. encyclopedia.pub This approach combines the high specificity of the biomolecule with the permanent inhibition afforded by the covalent warhead. encyclopedia.pub The structure of this compound makes it an ideal starting point for synthesis of these advanced therapeutic agents. nih.gov

Integration with Automated Synthesis Platforms and High-Throughput Screening Technologies

To accelerate the discovery of new drugs and functional molecules, the integration of chemical synthesis with automated and high-throughput technologies is essential. The chemistry of sulfonyl fluorides is particularly well-suited for these modern platforms.

Key integration strategies include:

Automated and Flow Synthesis: Continuous-flow synthesis offers significant advantages in terms of safety, scalability, and consistency. rsc.org Flow chemistry has already been applied to the synthesis of sulfonyl fluorides, allowing for scalable production in continuous stirred tank reactors. organic-chemistry.orgacs.org Such automated platforms could be used for the on-demand production of this compound and its derivatives, feeding directly into screening pipelines.

High-Throughput Synthesis and Screening: The robust nature of SuFEx chemistry allows for the rapid generation of large libraries of compounds. acs.org By using this compound as a core scaffold, hundreds or even thousands of analogs can be synthesized in parallel by reacting it with diverse libraries of amines or phenols. enamine.netacs.org These libraries can then be subjected to high-throughput screening against biological targets to quickly identify hit compounds. acs.org

Fragment-Based Discovery: Sulfonyl fluorides are excellent candidates for fragment-based drug discovery (FBDD). nih.govnih.gov Small, reactive fragments containing the sulfonyl fluoride warhead can be screened against a protein target. nih.govnih.gov Fragments that bind, even weakly, can be detected by mass spectrometry due to the formation of a covalent adduct. nih.gov Hits derived from a this compound fragment can then be elaborated into more potent and selective inhibitors.

DNA-Encoded Libraries (DELs): The biocompatible nature of some SuFEx reactions makes them suitable for use in DNA-Encoded Library technology. nih.gov A derivative of this compound could be incorporated into a DEL, allowing for the screening of billions of unique compounds against a protein target in a single experiment, dramatically accelerating the initial stages of drug discovery.

Table of Compounds

| Compound Name | Molecular Formula | Role/Context |

|---|---|---|

| This compound | C₆H₅ClFNO₂S | Main subject of the article |

| Potassium fluoride | KF | Fluorinating agent eurekalert.org |

| Sulfuryl fluoride | SO₂F₂ | Reagent for sulfonyl fluoride synthesis eurekalert.org |

| Potassium bifluoride | KHF₂ | Fluorinating agent eurekalert.org |

| Thionyl tetrafluoride | SOF₄ | Reagent for SuFEx hubs nih.gov |

Q & A

Q. What are the recommended laboratory synthesis methods for 3-Amino-4-chlorobenzenesulfonyl fluoride, and how can purity be ensured?

Answer: A typical synthesis involves sulfonylation of 3-amino-4-chlorobenzenesulfonic acid derivatives using fluorinating agents like sulfur tetrafluoride (SF₄) or diethylaminosulfur trifluoride (DAST). For example:

Starting Material : 3-Amino-4-chlorobenzenesulfonic acid.

Fluorination : React with DAST under anhydrous conditions at 0–5°C for 12–24 hours.

Purification : Use column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization from ethanol.

Characterization : Confirm purity via HPLC (>98%) and melting point analysis (reported range: 120–122°C) .

Q. Key Considerations :

- Moisture-sensitive reactions require inert atmospheres (N₂/Ar).

- Monitor reaction progress with TLC (Rf ~0.5 in hexane:EtOAc 3:1).

- Hazardous by-products (e.g., HF) necessitate neutralization protocols .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Answer: A multi-technique approach is critical:

- ¹H/¹³C NMR : Confirm aromatic proton environments (δ ~7.2–7.8 ppm for substituents) and sulfonyl fluoride group (¹⁹F NMR: δ ~55–60 ppm).

- IR Spectroscopy : Identify S=O stretches (~1360 cm⁻¹ and ~1180 cm⁻¹) and NH₂ bends (~1600 cm⁻¹).

- Mass Spectrometry (HRMS) : Validate molecular ion [M+H]⁺ at m/z 210.02 (calc. 209.63 g/mol) .

- Elemental Analysis : Carbon (34.4%), Nitrogen (6.7%), Sulfur (15.3%) .

Validation : Cross-reference data with computational models (e.g., DFT for NMR chemical shifts).

Advanced Research Questions

Q. How do competing reaction pathways (e.g., hydrolysis vs. nucleophilic substitution) impact the stability and reactivity of this compound?

Answer: The sulfonyl fluoride group is susceptible to hydrolysis (forming sulfonic acids) and nucleophilic substitution (e.g., with amines or thiols). Key factors:

- pH Dependence : Hydrolysis accelerates in basic conditions (OH⁻ attack at sulfur). Below pH 7, stability increases.

- Solvent Effects : Polar aprotic solvents (e.g., DMF, THF) favor nucleophilic substitution by stabilizing transition states.

- Competing By-Products : In aqueous environments, hydrolysis dominates, requiring anhydrous conditions for synthetic applications .

Q. Experimental Design :

- Kinetic Studies : Monitor hydrolysis rates via ¹⁹F NMR in buffered solutions (pH 2–12).

- Competition Experiments : Compare reactivity with nucleophiles (e.g., aniline vs. thiophenol) under controlled conditions.

Q. What strategies mitigate contradictory data in reported synthetic yields for derivatives of this compound?

Answer: Discrepancies in yields (e.g., 60–85% for amide derivatives) often arise from:

- Catalyst Variability : Use of Pd vs. Cu catalysts in coupling reactions.

- Impurity Profiles : Residual solvents (e.g., DMF) may inhibit crystallization.

- Reaction Scale : Microscale reactions (<1 mmol) often report higher yields due to efficient mixing.

Q. Resolution Strategies :

Standardize Protocols : Use high-purity reagents and degassed solvents.

Reproducibility Tests : Repeat reactions across independent labs.

Advanced Analytics : Employ LC-MS to trace low-concentration by-products .

Q. How can computational chemistry predict the biological activity of sulfonamide derivatives synthesized from this compound?

Answer: Docking studies (e.g., AutoDock Vina) and molecular dynamics simulations can model interactions with target enzymes (e.g., carbonic anhydrase):

Ligand Preparation : Optimize 3D structures of derivatives using Gaussian09 (B3LYP/6-31G*).

Target Selection : Use X-ray crystallographic data (PDB ID: 1CA2) for enzyme active sites.

Binding Affinity Analysis : Compare ΔG values to prioritize derivatives for in vitro testing .

Validation : Correlate computational results with IC₅₀ values from enzyme inhibition assays.

Q. Safety and Handling

Q. What are the critical safety protocols for handling this compound?

Answer:

- PPE : Wear nitrile gloves, goggles, and lab coats. Use fume hoods for all procedures.

- First Aid : Skin/eye exposure requires immediate flushing with water (15+ minutes) and medical consultation.

- Storage : Keep in airtight containers at 2–8°C, away from moisture and bases .

Data Contradiction Analysis Example

Issue : Conflicting reports on thermal stability (decomposition at 150°C vs. 180°C).

Root Cause : Impurities (e.g., residual solvents) lower observed decomposition points.

Solution : Purify via recrystallization and use differential scanning calorimetry (DSC) under N₂ .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.